LY2228820

Beschreibung

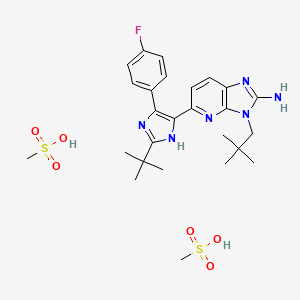

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Targeted Nature of LY2228820 (Ralimetinib): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2228820, also known as ralimetinib (B1684352), is a small molecule inhibitor that has been the subject of extensive preclinical and clinical investigation. Initially developed and characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), emerging evidence has revealed a crucial off-target activity against the epidermal growth factor receptor (EGFR) that is believed to drive its primary anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the dual-targeting nature of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a deeper understanding of its complex mechanism of action.

Core Target and Mechanism of Action

This compound was originally designed as an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[4][5] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to stress, inflammation, and apoptosis.[4] However, more recent studies have demonstrated that the anticancer efficacy of ralimetinib is more closely correlated with its inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.[1][3] While this compound exhibits higher potency against p38 MAPK in biochemical assays, its cellular and in vivo antitumor activity appears to be mediated through the less potent but functionally dominant inhibition of EGFR.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary on-target (p38 MAPK) and key off-target (EGFR) kinases, as well as its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Reference(s) |

| p38α MAPK | Cell-free kinase assay | 5.3 | [4][6] |

| p38β MAPK | Cell-free kinase assay | 3.2 | [4][6] |

| EGFR (Wild-Type) | In vitro kinase assay | 180 | [7] |

| EGFR (L858R mutant) | In vitro kinase assay | 174 | [7] |

| EGFR (G719C mutant) | In vitro kinase assay | 11 | [7] |

| EGFR (L858R/T790M mutant) | In vitro kinase assay | 6060 | [7] |

Table 2: Cellular Activity

| Assay | Cell Line | Endpoint | IC50 (nM) | Reference(s) |

| MK2 Phosphorylation | Anisomycin-stimulated HeLa cells | Western Blot | 9.8 | [4][6] |

| MK2 Phosphorylation | Anisomycin-stimulated RAW264.7 macrophages | ELISA | 35.3 | [5][6] |

| TNF-α Secretion | LPS/IFN-γ-stimulated murine peritoneal macrophages | ELISA | 6.3 | [4][6] |

| CXCL8 (IL-8) Secretion | LPS-stimulated A549 cells | ELISA | 144.9 | [4] |

Signaling Pathways

The following diagrams illustrate the canonical p38 MAPK and EGFR signaling pathways and the inhibitory action of this compound.

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Caption: EGFR signaling pathway and off-target inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay (p38α MAPK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.

Materials:

-

Recombinant human p38α MAPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., EGFR 21-mer peptide)

-

[γ-33P]ATP

-

This compound

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, combine the recombinant p38α MAPK enzyme, the substrate peptide, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-MK2

Objective: To assess the inhibitory effect of this compound on the phosphorylation of the p38 MAPK substrate, MK2, in a cellular context.

Materials:

-

Cell line (e.g., HeLa or RAW264.7)

-

Cell culture medium and supplements

-

p38 MAPK activator (e.g., anisomycin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total MK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for 30-45 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-MK2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MK2 or a housekeeping protein.

ELISA for TNF-α Secretion

Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from stimulated cells.

Materials:

-

Cell line (e.g., murine peritoneal macrophages)

-

Stimulating agent (e.g., LPS and IFN-γ)

-

This compound

-

TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with the appropriate agent (e.g., LPS and IFN-γ) to induce TNF-α secretion.

-

Incubate for a specified period (e.g., 4-24 hours) to allow for cytokine accumulation in the supernatant.

-

Coat a separate 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.

-

Wash the coated plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a serial dilution of the TNF-α standard to the ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated TNF-α detection antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve and determine the IC50 of this compound.

Conclusion

This compound (ralimetinib) presents a complex pharmacological profile, acting as a potent inhibitor of p38 MAPK while also exhibiting functionally significant off-target activity against EGFR. This dual-targeting capability complicates the interpretation of its biological effects and clinical outcomes. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug developers working with this compound, enabling a more nuanced understanding of its mechanism of action and facilitating the design of future investigations. A thorough characterization of both on- and off-target activities is crucial for the rational development of targeted cancer therapies.

References

- 1. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Ralimetinib - Wikipedia [en.wikipedia.org]

- 3. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Dual Life of LY2228820 (Ralimetinib): From a Selective p38 MAPK Inhibitor to a Clinically Investigated Anti-Cancer Agent with EGFR Activity

An In-depth Technical Guide on the Discovery, History, and Evolving Mechanism of Action of LY2228820

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as ralimetinib (B1684352), is a small molecule inhibitor developed by Eli Lilly and Company that has traversed a fascinating and complex journey in the landscape of cancer drug discovery. Initially characterized as a potent and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK), this compound showed promise in preclinical models by modulating the tumor microenvironment and inducing antitumor activity. However, its clinical development has revealed a more nuanced mechanism of action, with recent evidence pointing towards epidermal growth factor receptor (EGFR) inhibition as a significant contributor to its anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, detailing its biochemical and cellular activities, preclinical and clinical findings, and the pivotal shift in understanding its primary therapeutic target.

Introduction: The Rationale for Targeting p38 MAPK in Oncology

The p38 MAPK signaling pathway is a critical mediator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, where it can influence tumor growth, invasion, metastasis, and drug resistance.[2] The α-isoform of p38 MAPK (p38α), in particular, is highly expressed in many human cancers and plays a crucial role in regulating the production of pro-inflammatory and pro-angiogenic cytokines within the tumor microenvironment, such as TNF-α, IL-1β, and IL-6.[2] This central role made p38 MAPK an attractive therapeutic target for the development of novel anti-cancer agents.

The Discovery and Preclinical Characterization of this compound as a p38 MAPK Inhibitor

This compound, a trisubstituted imidazole (B134444) derivative, emerged from a structure-activity relationship (SAR) program aimed at identifying potent and selective ATP-competitive inhibitors of p38α MAPK.[2] The molecule was optimized for its binding to the ATP pocket of p38α, with a design focused on reducing off-target effects and minimizing cytochrome P450 activity.[2]

Biochemical and Cellular Activity

In vitro kinase assays demonstrated that this compound is a potent inhibitor of the α and β isoforms of p38 MAPK.[2][3] In cell-based assays, this compound effectively inhibited the phosphorylation of MAPKAP-K2 (MK2), a direct downstream substrate of p38 MAPK, in various cell lines upon stimulation.[2] Notably, this inhibition occurred without affecting the phosphorylation of p38α MAPK itself, or other key signaling kinases like JNK and ERK1/2, highlighting its selectivity.[2] Furthermore, this compound demonstrated functional inhibition of p38 MAPK signaling by reducing the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[2]

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound was evaluated in several in vivo cancer models. Oral administration of this compound resulted in a dose-dependent inhibition of phospho-MK2 in tumors, confirming target engagement in a physiological setting.[2] Significant tumor growth delay was observed in multiple xenograft models, including melanoma, non-small cell lung cancer, ovarian cancer, glioma, multiple myeloma, and breast cancer.[2] In a murine model of LPS-induced inflammation, this compound effectively inhibited the production of TNFα.[4]

The Evolving Story: Uncovering the Role of EGFR Inhibition

Despite promising preclinical data as a p38 MAPK inhibitor, the clinical performance of ralimetinib was modest.[5] This led researchers to investigate alternative mechanisms of action. Recent comprehensive pharmacogenomic profiling and cellular studies have revealed that the anti-cancer activity of ralimetinib is more strongly correlated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) than with p38 MAPK inhibition.[5]

Pharmacogenomic screens demonstrated that the sensitivity profile of cancer cell lines to ralimetinib closely resembled that of known EGFR inhibitors.[5] Furthermore, CRISPR-induced deletion of the genes encoding p38α and p38β did not alter cellular sensitivity to ralimetinib.[5] Conversely, the presence of the EGFR T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors, also rendered cells resistant to ralimetinib.[5]

Biochemical assays confirmed that ralimetinib directly inhibits EGFR kinase activity, albeit at a lower potency than its inhibition of p38α.[5] A co-crystal structure of ralimetinib bound to the EGFR kinase domain provided definitive evidence of its function as an ATP-competitive EGFR inhibitor.[5][6] This paradigm shift in understanding the primary mechanism of action of ralimetinib has significant implications for its future clinical development and patient selection.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, encompassing its in vitro potency against both p38 MAPK and EGFR, as well as its efficacy in preclinical models and dosing in clinical trials.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| p38α MAPK | Kinase Assay | 5.3 | [2] |

| p38β MAPK | Kinase Assay | 3.2 | [2] |

| EGFR (Wild-Type) | Kinase Assay | 180 | [5] |

| EGFR (L858R) | Kinase Assay | 174 | [5] |

| EGFR (G719C) | Kinase Assay | 11 | [5] |

| EGFR (L858R/T790M) | Kinase Assay | 6060 | [5] |

| MK2 Phosphorylation (HeLa cells) | Western Blot | 9.8 | [2] |

| MK2 Phosphorylation (RAW264.7) | IC50 | 35.3 | [2] |

| TNF-α Secretion (Macrophages) | IC50 | 6.3 | [2] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Cancer Type | Dosing | Efficacy | Reference |

| B16-F10 Xenograft | Melanoma | 11.2 mg/kg (oral) | 70% inhibition of p-MK2 | [2] |

| A549 Xenograft | NSCLC | 20 mg/kg (oral, 3x daily) | Significant tumor growth delay | [7] |

| Collagen-Induced Arthritis (Rat) | - | 1.5 mg/kg | Potent anti-inflammatory effects | [4] |

| LPS-Induced (Mouse) | - | < 1 mg/kg | Inhibition of TNFα formation | [4] |

Table 3: Phase I Clinical Trial Dosing of this compound

| Part | Patient Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose | Reference |

| A (Dose Escalation) | Advanced Cancer | 10-560 mg every 12 hours (Days 1-14 of a 28-day cycle) | 420 mg | 300 mg | [8][9] |

| B (Dose Confirmation) | Advanced Cancer | 420 mg every 12 hours | - | - | [8] |

| C (Dose Confirmation) | Advanced Cancer | 300 mg every 12 hours | - | - | [8] |

| D (Combination) | Metastatic Breast Cancer | 200 mg and 300 mg with tamoxifen | - | 300 mg | [8] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various upstream stimuli. This signal is transduced through a MAPKKK (e.g., ASK1, TAK1) and a MAPKK (MKK3, MKK6) to p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases like MK2, leading to diverse cellular responses.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

EGFR Signaling Pathway

The EGFR signaling pathway is activated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.

Caption: The EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial biochemical screening to in vivo efficacy studies.

Caption: A generalized workflow for the preclinical and clinical evaluation of a kinase inhibitor.

Detailed Experimental Protocols

In Vitro p38 MAPK Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α and p38β MAPK.

-

Materials: Recombinant human p38α and p38β enzymes, biotinylated ATF-2 substrate, ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound, and a detection system (e.g., Lance Ultra ULight™-anti-phospho-ATF-2 (Thr71) antibody).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, biotinylated ATF-2 substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (e.g., europium-labeled anti-phospho-ATF-2 antibody and streptavidin-allophycocyanin).

-

Incubate for 60 minutes at room temperature.

-

Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular Phospho-MK2 Western Blot Assay

-

Objective: To assess the ability of this compound to inhibit p38 MAPK activity in a cellular context.

-

Materials: HeLa cells, cell culture medium, anisomycin (B549157) (p38 MAPK activator), this compound, lysis buffer, primary antibodies (anti-phospho-MK2 (Thr334), anti-total-MK2, anti-β-actin), and HRP-conjugated secondary antibody.

-

Procedure:

-

Seed HeLa cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with anisomycin for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities to determine the inhibition of MK2 phosphorylation.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Materials: Human cancer cell line (e.g., A549), cell culture medium, immunodeficient mice (e.g., nude mice), Matrigel, this compound formulation for oral gavage.

-

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally at the specified dose and schedule.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

-

Analyze the data to determine the effect of this compound on tumor growth.

-

Conclusion and Future Directions

The story of this compound (ralimetinib) is a compelling example of the complexities and serendipitous discoveries that can occur in drug development. Initially designed as a selective p38 MAPK inhibitor with a strong preclinical rationale, its journey through clinical trials has unveiled a dual mechanism of action, with EGFR inhibition emerging as a key driver of its anti-cancer effects. This revelation underscores the importance of comprehensive target validation and mechanistic studies throughout the drug development process.

Future research on this compound should focus on leveraging its dual-targeting profile. Clinical trials could be designed to enroll patients with tumors harboring EGFR mutations to potentially enhance clinical benefit. Further investigation into the interplay between p38 MAPK and EGFR signaling in the context of this compound treatment may uncover synergistic effects or identify novel biomarkers for patient stratification. The continued exploration of this intriguing molecule will undoubtedly provide valuable insights into the intricate signaling networks that drive cancer and inform the development of more effective targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. LY 2228820, p38 MAPK inhibitor (CAS 862507-23-1) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

A Technical Guide to the Solubility of LY2228820 in DMSO and Water for Research Applications

This technical guide provides an in-depth overview of the solubility characteristics of LY2228820, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in dimethyl sulfoxide (B87167) (DMSO) and water. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for in vitro and in vivo studies. This compound, also known as Ralimetinib, exhibits different solubility profiles in the common laboratory solvents, DMSO and water. The following table summarizes the available quantitative data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | > 30.7 mg/mL | > 50.1 mM | General solubility.[1] |

| DMSO | 35 mg/mL | 57.12 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |

| DMSO | 100 mg/mL | 163.2 mM | High concentration stock solution.[2] |

| Water | ≥ 45 mg/mL | ≥ 73.4 mM | Requires sonication to achieve this concentration.[1] |

| Ethanol | 3 mg/mL | 4.9 mM | - |

| Ethanol | ≥ 9.9 mg/mL | ≥ 16.1 mM | Requires sonication.[1] |

Molecular Weight of this compound Dimesylate: 612.74 g/mol [2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental results. Below are generalized protocols for assessing both thermodynamic and kinetic solubility.

2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.

Materials:

-

This compound dimesylate powder

-

Solvent of interest (e.g., Water, Phosphate-Buffered Saline)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

2.2. Kinetic Solubility (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates when a stock solution (typically in DMSO) is diluted into an aqueous buffer.[4] This is often used in early drug discovery for rapid screening.

Objective: To determine the precipitation point of this compound from a DMSO stock solution upon dilution in an aqueous medium.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plates (UV-transparent for analysis)

-

Plate reader capable of detecting turbidity or light absorbance

Procedure:

-

Prepare serial dilutions of the this compound DMSO stock solution in DMSO in a 96-well plate.

-

Add the aqueous buffer to each well, causing a rapid dilution of the DMSO stock.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity (light scattering) or absorbance at a specific wavelength in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

General Tips for Dissolving this compound:

-

To achieve higher concentrations, warming the solution to 37°C for about 10 minutes or using an ultrasonic bath can be beneficial.[1]

-

For aqueous solutions intended for cell culture, it is recommended to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the culture medium.[5] Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

Visualization of Signaling Pathways and Workflows

3.1. The p38 MAPK Signaling Pathway and Inhibition by this compound

This compound is a selective, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[6][7] This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[6][8] Inhibition of this pathway by this compound can lead to reduced production of pro-inflammatory and pro-angiogenic cytokines like TNF-α, IL-6, and VEGF, and can induce apoptosis in tumor cells.[8][9]

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a standard workflow for preparing this compound for use in a typical cell-based experiment, such as assessing its effect on cytokine secretion or cell viability. The initial step of accurately preparing a stock solution is foundational to the success of the experiment.

Caption: General workflow for preparing and using this compound in cell-based assays.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. scispace.com [scispace.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]

- 7. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Facebook [cancer.gov]

The Dual-Faceted Pharmacology of Ralimetinib (LY2228820): An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralimetinib (B1684352) (LY2228820) is an orally bioavailable small molecule that has been the subject of extensive preclinical and clinical investigation. Initially developed as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), emerging evidence suggests a more complex mechanism of action, with potential implications for its therapeutic application. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ralimetinib, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and processes to support further research and development efforts.

Mechanism of Action: A Tale of Two Kinases

Ralimetinib was designed as an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK, key components of a signaling pathway that regulates cellular responses to stress and inflammation.[1][2] The p38 MAPK pathway is frequently dysregulated in cancer, influencing tumor cell proliferation, survival, and the production of inflammatory cytokines within the tumor microenvironment.[1][2] By inhibiting p38 MAPK, ralimetinib blocks the phosphorylation of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), thereby attenuating the signaling cascade.[3]

More recent research has uncovered a dual-action mechanism, suggesting that the anticancer effects of ralimetinib may also be driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR). While less potent against EGFR than p38 MAPK, this interaction appears to be a significant contributor to its overall activity.[4]

Pharmacodynamics: Target Engagement and Biological Effects

The pharmacodynamic properties of ralimetinib have been characterized through a variety of in vitro and in vivo studies, demonstrating potent and selective target inhibition and downstream biological consequences.

In Vitro Potency

Cell-free and cell-based assays have established the potent inhibitory activity of ralimetinib against its primary target and its effects on downstream signaling and cytokine production.

| Target/Assay | IC50 Value | Cell Line/System |

| p38α MAPK | 5.3 nM / 7 nM | Cell-free |

| p38β MAPK | 3.2 nM | Cell-free |

| p-MAPKAPK-2 (pMK2) Inhibition | 35.3 nM | RAW 264.7 macrophages |

| LPS-induced TNFα secretion | 6.3 nM | Murine peritoneal macrophages |

Data compiled from multiple sources.[5][6]

Preclinical In Vivo Pharmacodynamics

Animal models have been instrumental in demonstrating the in vivo target engagement and anti-tumor activity of ralimetinib.

| Animal Model | Dosing | Pharmacodynamic Effect |

| B16-F10 Melanoma (mice) | 10 mg/kg single oral dose | >40% inhibition of phospho-MK2 for 4-8 hours |

| B16-F10 Melanoma (mice) | Dose-dependent | TED70 = 11.2 mg/kg for phospho-MK2 inhibition |

TED70: Threshold Effective Dose for 70% inhibition. Data from[6].

Ralimetinib has also demonstrated significant tumor growth delay in various xenograft models, including melanoma, non-small cell lung cancer, ovarian, glioma, myeloma, and breast cancer.[5][6]

Clinical Pharmacodynamics

In a first-in-human Phase I study, the pharmacodynamic effects of ralimetinib were assessed in patients with advanced cancer.

| Dose Range (Capsules) | Pharmacodynamic Effect |

| 10-200 mg | Dose-dependent maximum inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood (10% to 70%) |

Data from[7].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of ralimetinib has been primarily characterized through a Phase I clinical trial in patients with advanced cancer.[8]

Absorption and Distribution

Following oral administration, ralimetinib is rapidly absorbed.

| Parameter | Value | Population |

| Time to Maximum Concentration (Tmax) | ~1 hour (median) | Patients with advanced cancer |

Metabolism

While a comprehensive human ADME study with radiolabeled ralimetinib has not been publicly reported, in vitro studies have provided insights into its metabolic pathways. In vitro studies using human liver microsomes have shown that ralimetinib can inhibit the catalytic activity of cytochrome P450 3A4 (CYP3A4) through both competitive and time-dependent mechanisms. This suggests a potential for drug-drug interactions with other substrates, inhibitors, or inducers of CYP3A4.

Excretion

Detailed information on the routes and extent of excretion of ralimetinib and its metabolites in humans is not currently available in the public domain. Human mass balance studies, which involve administering a radiolabeled version of the drug, are typically required to definitively determine the excretion pathways.[9][10]

Clinical Pharmacokinetics

A Phase I dose-escalation study provided key pharmacokinetic parameters for ralimetinib in patients with advanced cancer. The study evaluated both capsule and tablet formulations across a wide range of doses.[7][8]

| Formulation | Dose Levels | Observation |

| Capsules | 10, 20, 40, 65, 90, 120, 160, 200 mg | Dose-dependent increase in Cmax and AUC |

| Tablets | 160, 200, 300, 420, 560 mg | Dose-dependent increase in Cmax and AUC |

Data from[7].

At the recommended Phase II dose of 300 mg administered every 12 hours, the mean steady-state area under the curve over 24 hours (AUC0-24) was 11.7 µg·hr/mL.[7]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacokinetics and pharmacodynamics of ralimetinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ralimetinib against p38 MAPK isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human p38α or p38β is used as the enzyme source. A specific peptide substrate, such as ATF2, and [γ-33P]ATP are prepared in a kinase reaction buffer.

-

Inhibitor Preparation: Ralimetinib is serially diluted to a range of concentrations.

-

Kinase Reaction: The enzyme, substrate, and varying concentrations of ralimetinib (or vehicle control) are incubated together. The reaction is initiated by the addition of [γ-33P]ATP.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unincorporated [γ-33P]ATP is washed away.

-

Data Analysis: The radioactivity on the filter is quantified using a scintillation counter. The percentage of inhibition at each ralimetinib concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blot Analysis for Downstream Target Inhibition

Objective: To assess the effect of ralimetinib on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2), in cells.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HeLa or RAW 264.7 macrophages) is cultured and treated with various concentrations of ralimetinib for a specified period. Cells are often stimulated with an agonist like anisomycin (B549157) to activate the p38 MAPK pathway.

-

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-MK2) and the total protein (total MK2) as a loading control.

-

Signal Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imaging system.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of ralimetinib in a living organism.

Methodology:

-

Cell Line and Animal Model: A human cancer cell line is chosen, and immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. Ralimetinib is administered orally at a specified dose and schedule, while the control group receives the vehicle.

-

Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The study is terminated when tumors in the control group reach a predefined size.

-

Data Analysis: The tumor growth curves of the treated and control groups are compared to determine the anti-tumor efficacy. Tumor growth inhibition (TGI) is calculated. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ralimetinib.

Caption: The p38 MAPK signaling pathway and the point of inhibition by ralimetinib (this compound).

Caption: A generalized experimental workflow for Western blot analysis.

Conclusion

Ralimetinib (this compound) is a potent inhibitor of p38 MAPK with a complex pharmacological profile that may also involve the inhibition of EGFR. Its pharmacokinetic properties are characterized by rapid oral absorption and dose-proportional exposure. The pharmacodynamic effects are marked by robust target engagement, leading to the inhibition of downstream signaling pathways and anti-tumor activity in preclinical models. While the clinical development of ralimetinib has faced challenges, the comprehensive data gathered on its pharmacokinetics and pharmacodynamics provide a valuable foundation for future research. A deeper understanding of its dual mechanism of action and a complete characterization of its ADME properties will be crucial in guiding the potential future applications of this compound or the development of next-generation inhibitors targeting these pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. allucent.com [allucent.com]

- 10. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

LY2228820 (Ralimetinib): A Technical Guide to its Role in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory mediators.[3][4] Consequently, this compound has been investigated for its therapeutic potential in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of p38α and p38β MAPK, thereby inhibiting their kinase activity.[1] This blockade prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[2][3] The inhibition of the p38/MK2 signaling axis leads to a significant reduction in the production and secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line / System | IC50 Value | Reference |

| p38α MAPK | Cell-free kinase assay | Recombinant human p38α | 5.3 nM | [1][2] |

| p38β MAPK | Cell-free kinase assay | Recombinant human p38β | 3.2 nM | [1][2] |

| p38α MAPK | Cell-free kinase assay | Recombinant human p38α | 7 nM | [3][6] |

| Phospho-MK2 (p-MK2) | Cell-based Western blot | Anisomycin-stimulated RAW 264.7 cells | 34.3 nM | [3][6] |

| TNF-α secretion | Cell-based ELISA | LPS/IFN-γ-stimulated macrophages | 6.3 nM | [2] |

| TNF-α formation | Cell-based assay | LPS-stimulated murine peritoneal macrophages | 5.2 nM | [3][6] |

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

| Model | Endpoint | Dosage | Effect | Reference |

| B16-F10 melanoma-bearing mice | Tumor p-MK2 inhibition | 11.2 mg/kg (oral) | Threshold Effective Dose (TED)70 | [2] |

| B16-F10 melanoma-bearing mice | Tumor p-MK2 inhibition | 10 mg/kg (single oral dose) | >40% reduction for 4-8 hours | [2] |

| LPS-induced mice | TNF-α formation | < 1 mg/kg | Threshold Minimum 50% Effective Dose (TMED50) | [6] |

| Rat collagen-induced arthritis (CIA) | Paw swelling, bone erosion, cartilage destruction | 1.5 mg/kg | Threshold Minimum 50% Effective Dose (TMED50) | [6] |

Table 3: Phase I Clinical Trial Pharmacokinetics of this compound (Single Agent)

| Parameter | Value | Conditions | Reference |

| Dose Range | 10 mg to 560 mg (orally every 12 hours) | Patients with advanced cancer | [1][7] |

| tmax (median) | ~1 hour | Single and multiple doses | [1] |

| t1/2 (average) | 145 hours | Day 14 of cycle 1 | [1] |

| Recommended Phase II Dose | 300 mg every 12 hours | Monotherapy | [1][7] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound within the p38 MAPK signaling cascade.

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow: Western Blot for p-MK2 Analysis

The following diagram outlines a typical workflow for assessing the pharmacodynamic activity of this compound by measuring the phosphorylation of its direct downstream target, MK2.

Caption: Workflow for Western Blot analysis of p-MK2.

Experimental Protocols

In Vitro p38 MAPK Inhibition Assay (Radiometric)

This protocol is a standard method for determining the IC50 value of an inhibitor against a purified kinase.[8]

-

Materials:

-

Procedure:

-

Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.[8]

-

Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include a vehicle-only control.[8]

-

Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.[8]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[8]

-

Stop Reaction and Spot: Terminate the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.[8]

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

-

Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.[8]

-

Data Analysis: Calculate the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Cellular Phospho-MK2 Western Blot Analysis

This protocol details the measurement of p38 MAPK activity in a cellular context by assessing the phosphorylation of its downstream target, MK2.[3]

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)[3]

-

This compound

-

p38 MAPK activator (e.g., Anisomycin or LPS)[3]

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[10]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2[10]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a p38 MAPK activator for a specified time (e.g., 30 minutes).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in supplemented lysis buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate.[10]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a membrane.[3]

-

Immunoblotting:

-

Detection and Analysis:

-

Cytokine Release Assay (ELISA)

This protocol is for measuring the effect of this compound on the release of pro-inflammatory cytokines from immune cells.[9]

-

Materials:

-

Procedure:

-

Cell Culture and Treatment: Isolate or culture the cells. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.[9]

-

Stimulation: Add the stimulant (e.g., LPS) to induce cytokine production.[9]

-

Incubation: Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine production and release.[9]

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.[11]

-

Data Analysis: Plot the cytokine concentration versus the inhibitor concentration to determine the inhibitory effect of this compound.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α/β MAPK with demonstrated anti-inflammatory properties in both preclinical and clinical settings. Its ability to suppress the production of key pro-inflammatory cytokines underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of p38 MAPK in disease and to develop novel anti-inflammatory therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (this compound Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Paradigm of LY2228820 (Ralimetinib): A Technical Guide to its Upstream and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2228820, also known as ralimetinib (B1684352), is a small molecule inhibitor that has progressed through clinical trials, initially developed as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in the tumor microenvironment and cancer cell survival.[1][2] However, recent research has unveiled a paradigm shift in understanding its mechanism of action, revealing that the anticancer efficacy of ralimetinib is primarily driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is less potent but therapeutically dominant in cancer.[1][3][4]

This technical guide provides an in-depth exploration of the dual-action of this compound, detailing its upstream regulators and downstream effectors for both p38 MAPK and EGFR. It summarizes key quantitative data from preclinical and clinical studies and provides detailed experimental protocols for assays pivotal in defining its activity.

Upstream and Downstream Targets of this compound

This compound's biological effects are a consequence of its interaction with two key signaling nodes: p38 MAPK and EGFR. Understanding the upstream activators and downstream substrates of these kinases is crucial for elucidating the compound's mechanism of action.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade typically activated by cellular stress and inflammatory cytokines.[2][5]

Upstream Activators of p38 MAPK:

The activation of p38 MAPK is initiated by a variety of extracellular stimuli, including:

-

Environmental Stresses: UV irradiation, heat shock, and osmotic shock.[5][6]

-

Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[2][7]

-

Growth Factors: While less potent activators than stress stimuli, growth factors can also engage the pathway.[6]

-

Lipopolysaccharides (LPS): A component of the outer membrane of Gram-negative bacteria.[6]

These stimuli activate upstream MAPKKKs (e.g., ASK1, TAK1, MEKKs) which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[2][6] MKK3 and MKK6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[6]

Downstream Targets Inhibited by this compound:

This compound is an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[1][8] By blocking the kinase activity of p38 MAPK, this compound prevents the phosphorylation and activation of its downstream substrates, which include:

-

MAPK-activated protein kinase 2 (MAPKAPK2 or MK2): A primary and well-characterized substrate of p38 MAPK.[1][9] Inhibition of MK2 phosphorylation is a common pharmacodynamic marker for p38 MAPK activity.[10][11][12]

-

Heat Shock Protein 27 (HSP27): Phosphorylation of HSP27 by the p38 MAPK/MK2 axis is implicated in cancer cell survival and resistance to therapy.[9][13]

-

Transcription Factors: p38 MAPK can phosphorylate and activate several transcription factors, including ATF2, MEF2, and p53, which regulate the expression of genes involved in inflammation and apoptosis.[6]

-

Cytokine Production: A major downstream consequence of p38 MAPK activation is the production of pro-inflammatory and pro-angiogenic cytokines. This compound has been shown to inhibit the secretion of:

EGFR Signaling Pathway

Recent evidence has established EGFR as the primary driver of this compound's anticancer effects.[1][4]

Upstream Activation of EGFR:

EGFR is a receptor tyrosine kinase that is activated by the binding of specific ligands, including:

-

Epidermal Growth Factor (EGF)

-

Transforming Growth Factor-alpha (TGF-α)

Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as docking sites for downstream signaling proteins.

Downstream Effects of this compound on EGFR Signaling:

While less potent against EGFR than p38 MAPK, the inhibition of EGFR by this compound is critical for its anticancer activity.[1] The downstream consequences of EGFR inhibition by this compound include the suppression of key signaling pathways that drive tumor cell proliferation, survival, and metastasis. These pathways include:

-

RAS-RAF-MEK-ERK Pathway: A central pathway regulating cell proliferation.

-

PI3K-AKT-mTOR Pathway: A critical pathway for cell survival and growth.

The anticancer activity of ralimetinib was found to be independent of its action on p38 MAPK, as demonstrated by the retained sensitivity of cancer cells to the drug even after the genetic knockout of p38α and p38β.[1] Conversely, mutations that confer resistance to other EGFR inhibitors also imparted resistance to ralimetinib.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects in cellular and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| p38α MAPK | Cell-free | 5.3 | [8][10][14] |

| p38β MAPK | Cell-free | 3.2 | [8][10][14] |

| p38α MAPK | Cell-free | 7 | [13] |

| Phospho-MK2 (pMK2) | RAW 264.7 cells | 34.3 | [13] |

| Phospho-MK2 (pMK2) | Anisomycin-stimulated HeLa cells | 9.8 | [10] |

| TNF-α production | LPS-stimulated murine peritoneal macrophages | 5.2 | [13] |

| TNF-α production | LPS/IFN-γ-stimulated macrophages | 6.3 | [10] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Efficacy Metric | Dose | Reference |

| LPS-induced TNF-α formation (mice) | TMED50 | < 1 mg/kg | [13] |

| Collagen-induced arthritis (rat) | TMED50 | 1.5 mg/kg | [13] |

| B16-F10 melanoma tumor p-MK2 inhibition (mice) | TED70 | 11.2 mg/kg | [10] |

Mandatory Visualization

Signaling Pathway Diagrams

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Ralimetinib - Wikipedia [en.wikipedia.org]

- 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 7. Facebook [cancer.gov]

- 8. phosphatase-inhibitor.com [phosphatase-inhibitor.com]

- 9. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

The Impact of LY2228820 (Ralimetinib) on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of LY2228820, also known as Ralimetinib, on cytokine production. This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of inflammatory and immune responses, and its activation leads to the production of a wide array of cytokines involved in tumorigenesis, inflammation, and angiogenesis.[1][4][5] This document summarizes the quantitative data on cytokine inhibition, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of p38α and p38β MAPK, thereby preventing the phosphorylation of downstream substrates.[2][4] A key downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MK2), which, upon phosphorylation, plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine mRNA, such as tumor necrosis factor-alpha (TNF-α).[2][5] By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a significant reduction in the production and secretion of numerous cytokines.[1][2] Recent studies also suggest that this compound can stabilize p38α in a conformation that promotes its dephosphorylation, thus actively accelerating signal termination.[6]

Quantitative Data on Cytokine Inhibition

The inhibitory activity of this compound on cytokine production and p38 MAPK signaling has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

| Target | Assay System | IC50 Value | Reference |

| p38α MAPK | Cell-free kinase assay | 5.3 nM | [2] |

| p38β MAPK | Cell-free kinase assay | 3.2 nM | [2] |

| Phospho-MK2 (Thr334) | Anisomycin-stimulated RAW264.7 macrophages | 35.3 nM | [2] |

| TNF-α secretion | LPS/IFN-γ-stimulated mouse peritoneal macrophages | 6.3 nM | [2] |

| TNF-α formation | Lipopolysaccharide (LPS)-induced murine peritoneal macrophages | 5.2 nM | [7] |

| CXCL8 (IL-8) secretion | LPS-induced A549 non-small cell lung cancer cells | 144.9 nM | [5] |

| Table 1: In Vitro Inhibitory Activity of this compound. |

This compound treatment has been shown to significantly reduce the secretion of a broad range of pro-angiogenic and pro-inflammatory cytokines from various tumor cell lines and stromal cells.

| Cytokine/Growth Factor | Cell Lines | Effect | Reference |

| VEGF | U-87-MG, MDA-MB-231, Stromal Cells | Significantly reduced secretion | [8] |

| bFGF | U-87-MG, MDA-MB-231, Stromal Cells | Significantly reduced secretion | [8] |

| EGF | U-87-MG, Stromal Cells | Significantly reduced secretion | [8] |

| IL-6 | U-87-MG, MDA-MB-231, Stromal Cells, Bone Marrow Mononuclear Cells, Osteoclasts | Significantly reduced secretion | [6][8] |

| IL-8 (CXCL8) | U-87-MG, MDA-MB-231, SK-OV-3, A-2780 | Reduced secretion | [8] |

| Angiogenin | U-87-MG, MDA-MB-231, SK-OV-3, A-2780 | Reduced secretion | [8] |

| MIP-1α | Bone Marrow Mononuclear Cells, Osteoclasts | Reduced secretion | [6] |

| TNF-α | Macrophages | Reduced secretion | [1][2] |

| IL-1 | General (implicated by pathway) | Potential inhibition | [1] |

| Table 2: Effect of this compound on Cytokine Secretion from Various Cell Types. |

Signaling Pathways

The primary mechanism by which this compound inhibits cytokine production is through the blockade of the p38 MAPK signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effect of this compound on cytokine production.

In Vitro Kinase Assay for p38α Inhibition

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant p38α.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human p38α, a substrate peptide (e.g., EGFR 21-mer peptide), and ATP[γ-33P].[7]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture to allow the kinase reaction to proceed.

-

Termination and Measurement: Stop the reaction and measure the incorporation of 33P into the substrate peptide using a standard filter binding protocol.[7]

-

Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the p38α kinase activity.

Cellular Assay for Inhibition of MK2 Phosphorylation

Objective: To assess the potency of this compound in inhibiting the p38 MAPK pathway in a cellular context by measuring the phosphorylation of its direct substrate, MK2.[2]

Methodology:

-

Cell Culture: Culture mouse RAW264.7 macrophages or human HeLa cells in appropriate media.[2]

-

Stimulation: Stimulate the cells with a p38 MAPK activator, such as anisomycin, to induce MK2 phosphorylation.[2]

-

Treatment: Treat the stimulated cells with a range of concentrations of this compound.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Analysis:

-

Data Analysis: Determine the IC50 value for the inhibition of MK2 phosphorylation.

Measurement of Cytokine Secretion from Cultured Cells

Objective: To quantify the effect of this compound on the secretion of specific cytokines from cells stimulated with an inflammatory agent.

Methodology:

-

Cell Plating: Plate cells (e.g., mouse peritoneal macrophages, human tumor cell lines) in multi-well plates.[2][5]

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ) to induce cytokine production.[2]

-

Incubation: Incubate the cells for a sufficient time to allow for cytokine secretion (e.g., 72 hours for some tumor cell lines).[8]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6, IL-8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay.

-

Data Analysis: Calculate the IC50 value for the inhibition of cytokine secretion.

The following diagram outlines a general workflow for these experiments.

Conclusion

This compound is a well-characterized inhibitor of p38 MAPK that demonstrates potent and broad-spectrum inhibition of pro-inflammatory and pro-angiogenic cytokine production. Its ability to suppress the secretion of key cytokines such as TNF-α, IL-6, IL-8, and VEGF underscores its therapeutic potential in oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the biological effects and clinical applications of p38 MAPK inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. Characterization of this compound dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. phosphatase-inhibitor.com [phosphatase-inhibitor.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY2228820 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, apoptosis, and angiogenesis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. More recent research has also identified this compound as a functional inhibitor of the Epidermal Growth Factor Receptor (EGFR), adding another dimension to its mechanism of action.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and visualizations of the signaling pathways involved.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| p38α MAPK | Cell-free | 5.3 nM | Recombinant human p38α | |

| p38β MAPK | Cell-free | 3.2 nM | Recombinant human p38β | |

| p38α MAPK | Cell-based | 7 nM | RAW 264.7 | |

| Phospho-MK2 (Thr334) | ELISA | 35.3 nM | Anisomycin-stimulated RAW264.7 macrophages | |

| Phospho-MK2 (Thr334) | Western Blot | Inhibition at 9.8 nM | Anisomycin-stimulated HeLa cells | |

| TNF-α Secretion | ELISA | 6.3 nM | LPS/IFN-γ-stimulated mouse peritoneal macrophages | |

| CXCL8 (IL-8) Secretion | ELISA | 144.9 ± 51.8 nM | LPS-stimulated A549 cells |

Table 2: Effective Concentrations of this compound in Cell Culture Models

| Cell Line | Application | Effective Concentration | Observed Effect | Reference |

| Multiple Myeloma (INA6, RPMI-8226, U266, RPMI-Dox40) | Inhibition of p38 MAPK signaling | 200 - 800 nM | Inhibition of HSP27 phosphorylation | |

| Multiple Myeloma (MM.1S) | Enhancement of chemotherapy-induced apoptosis | 200 - 400 nM | Increased cytotoxicity and apoptosis with other agents | |

| Bone Marrow Stromal Cells (BMSCs) | Inhibition of cytokine secretion | 200 - 800 nM | Inhibition of IL-6 and MIP-1α secretion | |

| CD14+ cells | Inhibition of osteoclastogenesis | 400 - 800 nM | Blockade of osteoclast formation | |

| HeLa | Inhibition of p38 MAPK pathway | 9.8 nM - 10 µM | Inhibition of anisomycin-stimulated MK2 phosphorylation | |

| Multidrug Resistant Breast Cancer (Bads-200) | Synergistic effect with anti-microtubule agents | 2 µM | Enhanced cytotoxicity of paclitaxel | |

| Endothelial Cells (ADSC/ECFC co-culture) | Inhibition of angiogenesis | 1 µM | Reduction in VEGF, bFGF, EGF, and IL-6-driven cord formation |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, including stress and cytokines, leading to a phosphorylation cascade involving MAPKKKs (e.g., MEKK, MLK) and MAPKKs (MKK3/6). Activated MKK3/6 then phosphorylates and activates p38 MAPK. Downstream, p38 MAPK phosphorylates a variety of substrates, including MAPK-activated protein kinase 2 (MK2) and heat shock protein 27 (HSP27), which in turn regulate inflammatory responses, cell cycle, and apoptosis.

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Recent evidence suggests that this compound also exerts its anticancer effects through the inhibition of EGFR signaling. The EGFR pathway is a key driver of cell proliferation, survival, and migration in many cancers.

Application Notes and Protocols for LY2228820 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of LY2228820, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).

Quantitative Data Summary

This compound is available in two common forms: the free base (Ralimetinib) and the dimesylate salt. It is crucial to use the correct molecular weight corresponding to the specific form of the compound for accurate molarity calculations.

| Parameter | This compound (Ralimetinib - Free Base) | This compound Dimesylate (Ralimetinib Dimesylate) |

| Molecular Formula | C₂₄H₂₉FN₆[1] | C₂₄H₂₉FN₆·2CH₄O₃S[2][3] |

| Molecular Weight | 420.53 g/mol [1][4] | 612.74 g/mol [3][5][6] |

| Appearance | White to off-white solid[4] | White to yellow solid[6] |

| Solubility in DMSO | > 30.7 mg/mL[2] | 35 mg/mL (57.12 mM)[5], 61 mg/mL (99.55 mM) with ultrasonic and warming[7] |

| Solubility in Ethanol | ≥9.9 mg/mL with ultrasonic[2] | 3 mg/mL[3][5] |

| Solubility in Water | Sparingly soluble | ≥45 mg/mL with ultrasonic[2] |

| Storage of Powder | -20°C[4] | -20°C for up to 3 years[5] |

| Storage of Stock Solution | -80°C for up to 1 year, -20°C for up to 1 month[5] | -80°C for up to 6 months, -20°C for up to 1 month[7] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound Dimesylate in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound Dimesylate powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)[8]

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound Dimesylate powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh the desired amount of this compound Dimesylate powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.13 mg of this compound Dimesylate (MW: 612.74 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming of the solution at 37°C for 10-15 minutes can aid in dissolution.[2]

-

Alternatively, sonication in an ultrasonic bath for a few minutes can also be used to break up any clumps and enhance solubility.[2][7]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.